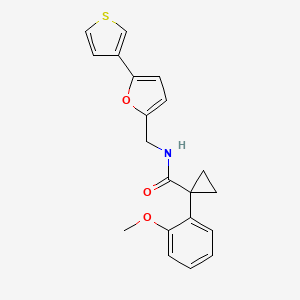
1-(2-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H19NO3S and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.
Chemical Structure and Synthesis
The molecular formula of the compound is C17H17N1O3S, with a molecular weight of approximately 317.39 g/mol. The compound features a cyclopropanecarboxamide core, substituted with a methoxyphenyl group and a thiophen-furan moiety.
Synthesis Methods:
The synthesis typically involves multi-step organic reactions:
- Formation of the Cyclopropanecarboxamide: Starting from commercially available precursors, cyclopropanation reactions are conducted.
- Introduction of Substituents: The methoxy and thiophen-furan groups are introduced through nucleophilic substitution and coupling reactions, often employing palladium-catalyzed methods for efficiency.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance:
- Cell Line Studies: In vitro evaluations using various cancer cell lines (e.g., breast and glioblastoma) have demonstrated that the compound induces apoptosis and inhibits cell proliferation at nanomolar concentrations .
- Mechanism of Action: The compound's planar structure allows it to intercalate into DNA, disrupting replication processes, which is critical in its anticancer efficacy.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound:
- Inhibition of Pathogens: The compound has shown effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent.
- Mechanism: It may exert its effects by disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer metabolism or microbial growth.
- Receptor Modulation: It could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
- Oxidative Stress Induction: By generating reactive oxygen species (ROS), it can lead to oxidative damage in cells, contributing to its anticancer effects.
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
特性
IUPAC Name |
1-(2-methoxyphenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-23-18-5-3-2-4-16(18)20(9-10-20)19(22)21-12-15-6-7-17(24-15)14-8-11-25-13-14/h2-8,11,13H,9-10,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQRDSSYXQTOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC3=CC=C(O3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














